molecular formula C10H15ClO3Si B1580768 4-(Chloromethyl)phenyltrimethoxysilane CAS No. 24413-04-5

4-(Chloromethyl)phenyltrimethoxysilane

Cat. No.: B1580768
CAS No.: 24413-04-5
M. Wt: 246.76 g/mol
InChI Key: ZXOFHTCCTUEJQJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₀H₁₅ClO₃Si and a molecular weight of 246.763 g/mol . It is commonly used in various chemical processes due to its unique properties, including its ability to act as a coupling agent and its reactivity with different substrates.

Safety and Hazards

The compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

4-(Chloromethyl)phenyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 4-(Chloromethyl)phenylmagnesium bromide with trimethoxysilane under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Chloromethyl)phenyltrimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted phenyltrimethoxysilanes, silanols, and siloxane polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)phenyltrimethoxysilane involves its reactivity with various substrates. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with different functional groups. The trimethoxysilane moiety can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .

Comparison with Similar Compounds

4-(Chloromethyl)phenyltrimethoxysilane can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organosilicon chemistry.

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOFHTCCTUEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066984
Record name 4-(Chloromethyl)phenyltrimethoxysilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24413-04-5
Record name [p-(Chloromethyl)phenyl]trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24413-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)-
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Record name Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)-
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Record name 4-(Chloromethyl)phenyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)phenyltrimethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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